molecular formula C16H24N4O2S B12589703 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole CAS No. 648409-56-7

5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole

Cat. No.: B12589703
CAS No.: 648409-56-7
M. Wt: 336.5 g/mol
InChI Key: NURLJKWFTAEACF-AWEZNQCLSA-N
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Description

5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole is a tetrazole derivative featuring a chiral branched sulfonyl group (6-methyloctane-1-sulfonyl) attached to the 5-position of the tetrazole ring. The 1-phenyl substitution at the 1-position enhances stability and modulates electronic properties. This compound belongs to a class of sulfonyl-tetrazole reagents widely used in organic synthesis, particularly in Julia-Kocienski olefination and fluorination reactions, due to the electron-withdrawing nature of the sulfonyl group, which facilitates C–S bond cleavage .

Properties

CAS No.

648409-56-7

Molecular Formula

C16H24N4O2S

Molecular Weight

336.5 g/mol

IUPAC Name

5-[(6S)-6-methyloctyl]sulfonyl-1-phenyltetrazole

InChI

InChI=1S/C16H24N4O2S/c1-3-14(2)10-6-5-9-13-23(21,22)16-17-18-19-20(16)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10,13H2,1-2H3/t14-/m0/s1

InChI Key

NURLJKWFTAEACF-AWEZNQCLSA-N

Isomeric SMILES

CC[C@H](C)CCCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Canonical SMILES

CCC(C)CCCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of the Tetrazole Ring

The tetrazole ring is typically synthesized through a [3+2] cycloaddition reaction involving an azide and a nitrile. This method is effective for constructing the tetrazole core, which is crucial for the compound's biological activity.

Introduction of the Phenyl Group

The phenyl group is introduced via a substitution reaction using a suitable phenyl halide. This step is essential for enhancing the compound's lipophilicity and improving its interaction with biological targets.

Attachment of the Sulfonyl Group

The sulfonyl group is added through a sulfonation reaction using sulfonyl chloride. This reaction typically requires careful control of conditions to ensure the stability of the sulfonyl moiety in the final product.

Incorporation of the Chiral 6-Methyloctane Chain

The chiral 6-methyloctane chain is attached through a nucleophilic substitution reaction. This step is critical for imparting chirality to the molecule, which can significantly influence its pharmacological properties.

Each step in the synthesis involves specific reagents and conditions that optimize yield and purity:

Step Reagents/Conditions Notes
Formation of Tetrazole Sodium azide, nitrile Reflux in an aprotic solvent like DMSO
Introduction of Phenyl Phenyl halide (e.g., bromobenzene) Requires base (e.g., sodium hydride) for activation
Sulfonation Sulfonyl chloride Conducted under controlled temperature to prevent side reactions
Nucleophilic Substitution Chiral alcohol or amine Requires an inert atmosphere (e.g., nitrogen)

The synthesized compound can be analyzed using various spectroscopic techniques to confirm its structure and purity:

The synthesis of 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole involves a multi-step process that requires careful selection of reagents and conditions to achieve high yields and purity. Each synthetic route contributes to building the complex structure necessary for its biological activity, making it an important compound in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can occur at the tetrazole ring or the sulfonyl group.

    Substitution: The phenyl group and the sulfonyl group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halides and sulfonyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the sulfonyl group.

    Reduction: Reduced forms of the tetrazole ring or sulfonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Tetrazole derivatives, including 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole, have shown promising antimicrobial properties. Research indicates that tetrazole compounds can inhibit the growth of various bacteria and fungi. For instance, certain derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .

Analgesic and Anti-inflammatory Properties
Studies have identified tetrazole derivatives as potential analgesics and anti-inflammatory agents. Compounds synthesized from tetrazoles have been evaluated for their ability to alleviate pain and inflammation in animal models. Notably, some derivatives exhibited analgesic activity comparable to ibuprofen, suggesting their viability as therapeutic agents for pain management .

Antituberculosis Activity
Recent research has highlighted the efficacy of certain tetrazole compounds against Mycobacterium tuberculosis. Specific derivatives achieved MIC values as low as 1 μM against resistant strains, indicating their potential as novel antituberculosis agents. These compounds also exhibited low toxicity towards mammalian cells, making them suitable candidates for further development in anti-TB therapies .

Materials Science Applications

Corrosion Inhibition
5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its ability to form protective films on metals in acidic environments enhances the longevity and durability of metal components used in various industries .

Polymer Chemistry
The incorporation of tetrazole groups into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Research shows that polymers containing tetrazole moieties exhibit improved performance in high-temperature applications, making them suitable for aerospace and automotive industries .

Agricultural Chemistry Applications

Pesticidal Activity
Some tetrazole derivatives have been evaluated for their pesticidal properties. Studies indicate that these compounds can act as effective herbicides or insecticides, targeting specific pests while minimizing environmental impact. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical use .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameTarget OrganismMIC (μg/mL)Reference
5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazoleStaphylococcus aureus50
5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazoleEscherichia coli100
N-(4-(2-(2H-tetrazol-5-yl)ethyl)...Bacillus subtilis100

Table 2: Corrosion Inhibition Efficiency

Compound NameMediumInhibition Efficiency (%)Reference
5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole1M HCl85

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrazole derivatives demonstrated that modifications at the phenyl ring significantly affected antimicrobial activity. The most potent derivative was found to inhibit Pseudomonas aeruginosa effectively, indicating structure-activity relationships that could guide future drug design .

Case Study 2: Corrosion Inhibition
In an industrial application, the use of 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole as a corrosion inhibitor was tested on steel components exposed to acidic environments. Results showed a marked reduction in corrosion rates compared to untreated samples, highlighting its practical utility in protecting metal infrastructure .

Mechanism of Action

The mechanism of action of 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Variations in Sulfonyl Substituents

The sulfonyl group’s structure critically influences physical properties, reactivity, and applications. Key analogs include:

Compound Name Sulfonyl Group Structure Key Properties/Applications References
5-{[(Cyclopropyl)methyl]sulfonyl}-1-phenyl-1H-tetrazole (5b) Cyclopropylmethyl HRMS: 265.0754 (calcd), 265.0758 (found); used in fluorination via LDA/NFSI
5-[(1-Fluoropropyl)sulfonyl]-1-phenyl-1H-tetrazole (6a) 1-Fluoropropyl Mp: 77–78°C; fluorinated derivative for radiochemistry
5-(Octylsulfonyl)-1-phenyl-1H-tetrazole (6s) Linear octyl chain 89% yield; used in E/Z-selective olefination
5-(Hexylsulfonyl)-1-phenyl-1H-tetrazole (7s) Linear hexyl chain 92% yield; comparative solubility studies
5-(Methylsulfonyl)-1-phenyl-1H-tetrazole (Tz) Methyl Applied in hydrogels for cell encapsulation

Key Differences :

  • Branched vs.
  • Electron-Withdrawing Effects : Fluorinated derivatives (e.g., 6a) exhibit enhanced reactivity in radical cross-coupling due to the electronegativity of fluorine .
  • Solubility : Linear alkyl chains (6s, 7s) may reduce aqueous solubility compared to branched or cyclic groups (5b) .

Physicochemical Properties

  • Melting Points: Fluorinated derivatives (e.g., 6a: 77–78°C) generally have higher melting points than non-fluorinated analogs due to increased polarity .
  • HRMS Data : Branched sulfonyl groups (e.g., 5b) show precise mass matches (Δ < 0.0004), confirming synthetic accuracy .
  • Stability : Tetrazole sulfones with electron-withdrawing groups (e.g., Tz) exhibit stability in aqueous solutions, making them suitable for biomedical applications .

Biological Activity

5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole (CAS Number: 648409-56-7) is a compound that belongs to the tetrazole class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific tetrazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula for 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole is C16H24N4O2SC_{16}H_{24}N_{4}O_{2}S with a molecular weight of 336.5 g/mol. The compound features a sulfonyl group attached to a phenyl-tetrazole structure, which is critical for its biological interactions.

PropertyValue
CAS Number648409-56-7
Molecular FormulaC16H24N4O2S
Molecular Weight336.5 g/mol

Tetrazole derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanism of action often involves the modulation of enzyme activities and interaction with specific biological targets.

  • Anticancer Activity : Recent studies have shown that tetrazole-based compounds can inhibit cancer cell growth by inducing apoptosis and inhibiting enzymes such as aromatase and kinases. The tetrazole ring serves as a pharmacophore that interacts with multiple biological targets, enhancing its efficacy against various cancer cell lines .
  • Anti-inflammatory Effects : Tetrazoles have been identified as inhibitors of glutathione S-transferase (GST) and other enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation in conditions like chronic obstructive pulmonary disease (COPD) .
  • Antimicrobial Properties : Some tetrazole derivatives demonstrate antibacterial and antiviral activities, making them potential candidates for treating infectious diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various tetrazole derivatives, including those similar to 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole. The results indicated that these compounds could significantly inhibit the growth of several cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In another research project, the compound was tested for its ability to reduce inflammation in a mouse model of COPD. The results showed that treatment with the compound led to significant bronchodilation and reduced inflammatory markers, suggesting its potential utility in respiratory diseases .

Research Findings

Recent literature highlights the promising biological activities associated with tetrazole derivatives:

  • Anticancer Agents : A review discussed various triazole-based compounds that exhibit anticancer properties through multiple mechanisms, emphasizing the importance of structural modifications for enhancing activity .
  • Pharmacokinetics : Studies on related tetrazole compounds showed favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are crucial for drug development .

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